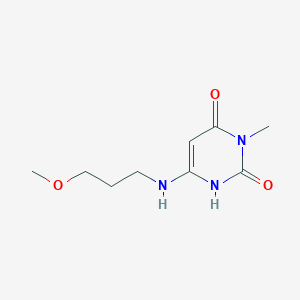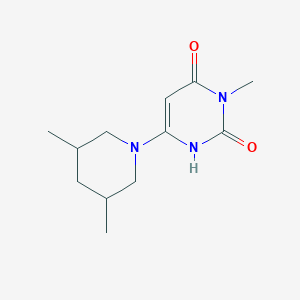
(R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
(R)-1-(2-methyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol, also known as Ro-3-16, is a novel small molecule that has recently been identified as a promising therapeutic agent for various diseases. Ro-3-16 is a synthetic analog of an endogenous compound and exhibits a variety of biological activities, including anti-inflammatory and anti-cancer activities. It has been studied extensively in laboratory settings and is being investigated for its potential clinical applications.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
Research into similar compounds has explored the electronic structures and hydrogen-bonding capabilities. For instance, studies on derivatives of pyrimidin-4-yl)pyrrolidin-3-ol show significant polarization of electronic structures, with molecules linked by hydrogen bonds to form distinct molecular arrangements. These findings contribute to understanding the molecular interactions and structural properties of related compounds (Orozco et al., 2009).
Biological Activity
Derivatives of pyrimidin-4-yl)pyrrolidin-3-ol have been synthesized and tested for biological activity. Notably, some derivatives exhibit plant growth-stimulating effects, suggesting potential agricultural applications. This demonstrates the compound's relevance in developing new agrochemicals (Pivazyan et al., 2019).
Synthesis and Pharmaceutical Applications
Efficient synthesis methods have been developed for related compounds, serving as intermediates in the production of pharmaceuticals, such as antibiotics targeting respiratory tract infections. These synthesis strategies enhance the compound's accessibility for further pharmaceutical development (Lall et al., 2012).
Tautomerism and Isomerism
Studies on related compounds have investigated their tautomeric forms and isomerism, contributing to a deeper understanding of their chemical behavior. This knowledge is crucial for designing drugs with specific targeting mechanisms, as tautomerism can influence a compound's biological activity (Spiessens & Anteunis, 2010).
Radiolabeling for Medical Imaging
Radiolabeled derivatives have been developed for potential use in medical imaging, offering tools for diagnosing diseases by targeting specific biological markers. This application underscores the compound's utility in creating diagnostic agents (Ackland et al., 1993).
Eigenschaften
IUPAC Name |
(3R)-1-[2-methyl-6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-12-9(11-2)5-10(13-7)14-4-3-8(15)6-14/h5,8,15H,3-4,6H2,1-2H3,(H,11,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQBZHACGHPMJO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CC[C@H](C2)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















